molecular formula C15H17NO4S B2695095 methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate CAS No. 1705354-20-6

methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate

Cat. No.: B2695095
CAS No.: 1705354-20-6
M. Wt: 307.36
InChI Key: MRQJJWHELRHANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{8-azabicyclo[321]oct-2-ene-8-sulfonyl}benzoate is a complex organic compound that features a bicyclic structure with a sulfonyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 8-azabicyclo[3.2.1]oct-2-ene scaffold through an enantioselective construction method. This can be achieved using stereoselective reactions that control the formation of the bicyclic structure .

Once the 8-azabicyclo[3.2.1]oct-2-ene core is prepared, it is then functionalized with a sulfonyl group. This step often involves the use of sulfonyl chlorides under basic conditions to introduce the sulfonyl group onto the bicyclic scaffold . The final step involves esterification with benzoic acid derivatives to form the methyl benzoate moiety, typically using standard esterification conditions such as the use of acid catalysts and methanol .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or sulfonamides.

Mechanism of Action

The mechanism of action of methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also facilitate binding to specific receptors or active sites, modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate is unique due to the presence of both a sulfonyl group and a benzoate moiety attached to the bicyclic scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure with a sulfonyl group and a benzoate moiety, which contributes to its unique chemical properties. The compound's molecular formula is C15H19NO2SC_{15}H_{19}NO_2S, with a molecular weight of approximately 295.39 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of inflammatory pathways where such inhibition can modulate biological responses.
  • Receptor Binding : The bicyclic structure may facilitate binding to receptors involved in various signaling pathways, influencing processes such as pain perception and inflammation.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : It has been studied for its potential to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of endocannabinoids, which play a crucial role in the regulation of inflammation and pain response .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
  • Analgesic Effects : By modulating endocannabinoid levels through NAAA inhibition, the compound may enhance analgesic efficacy, providing a novel approach to pain management .

In Vitro and In Vivo Studies

Several studies have investigated the biological effects of this compound:

  • NAAA Inhibition : A study reported that compounds similar to this compound exhibited low nanomolar IC50 values for NAAA inhibition (e.g., IC50 = 0.042 μM) . This suggests high potency and selectivity, making it a valuable tool for managing inflammatory conditions.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds was conducted:

Compound NameIC50 (NAAA)Remarks
Compound A0.042 μMHigh selectivity for NAAA
Compound B0.655 μMModerate activity
Methyl 4-{8-Azabicyclo[3.2.1]oct-2-enesulfonyl}benzoateTBDPotential for further optimization

Properties

IUPAC Name

methyl 4-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-20-15(17)11-5-9-14(10-6-11)21(18,19)16-12-3-2-4-13(16)8-7-12/h2-3,5-6,9-10,12-13H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQJJWHELRHANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.